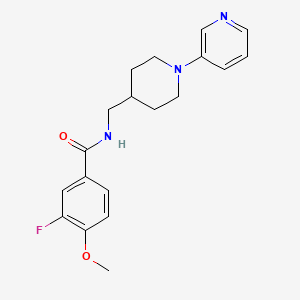
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine, methoxy, pyridinyl, and piperidinyl groups
Mechanism of Action
Target of Action
The primary target of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, also known as Pralsetinib , is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation . It is involved in the development of several types of cancers when mutated .
Mode of Action
Pralsetinib acts as a potent and selective inhibitor of RET . It binds to the RET protein, inhibiting its kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . The compound has shown effective inhibition against both wild-type RET and several RET oncogenic mutations .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are critical for cell proliferation, survival, and differentiation . By inhibiting RET, Pralsetinib disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
It is noted that the compound is soluble in dmso , suggesting it may have good absorption and distribution characteristics. The compound’s bioavailability, metabolism, and excretion properties would need further investigation.
Result of Action
The inhibition of RET by Pralsetinib leads to the suppression of tumor growth . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and more effectively inhibit the proliferation of cells with RET mutations compared to other multi-kinase inhibitors . In vivo, Pralsetinib has been shown to effectively inhibit tumors driven by various RET mutations and fusions in non-small cell lung cancer and thyroid cancer xenografts, without inhibiting VEGFR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the fluorine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The pyridinyl and piperidinyl groups are often introduced via nucleophilic substitution reactions or through the use of appropriate protecting groups followed by deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide.
Reduction: Formation of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
- 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
Uniqueness
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQFONIJPBQJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
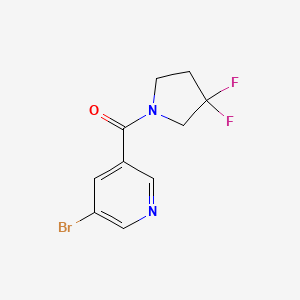
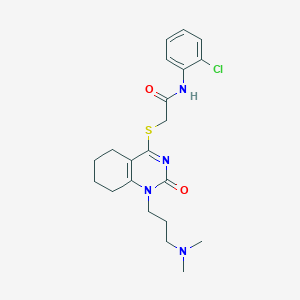
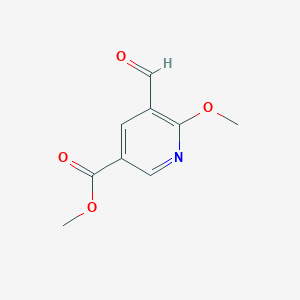
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)
![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)
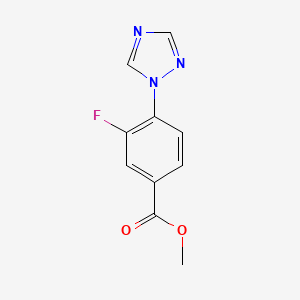
![propan-2-yl 4,4,4-trifluoro-2-[4-(4-fluorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)
![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
